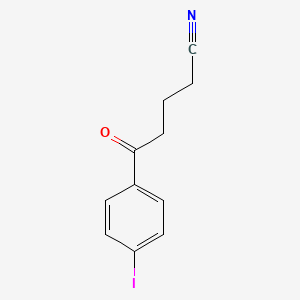

5-(4-Iodophenyl)-5-oxovaleronitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Iodophenyl)-5-oxovaleronitrile, also known as 5-Iodopivalonitrile, is a synthetic compound that is widely used in scientific research and in the laboratory for a variety of applications. It is a colorless solid that has a molecular weight of 296.0 g/mol and a melting point of 71-72 °C. 5-Iodopivalonitrile has a unique chemical structure that makes it an ideal compound for a wide range of research applications.

科学的研究の応用

Synthetic Methodologies and Chemical Reactions

Studies on iodinated compounds, such as the iodination of aromatic nitriles, provide insights into synthetic methodologies that enhance the selectivity and efficiency of chemical reactions. For instance, the development of selective continuous flow iodination techniques has been reported, showcasing the ability to direct the iodination towards desired regioisomers by manipulating reaction conditions and bases used, thereby improving yield and selectivity for specific iodinated products (Dunn et al., 2018).

Biological Activities and Applications

Compounds structurally related to 5-(4-Iodophenyl)-5-oxovaleronitrile have been explored for their biological activities. Notably, oxovanadium complexes with fluoroquinolone ligands demonstrated significant antibacterial and antituberculosis activities. These findings indicate the potential of iodinated nitriles in developing therapeutic agents, given their structural flexibility and ability to engage in bioactive interactions (Gajera, Mehta, & Patel, 2015).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of iodinated compounds have been a subject of interest, particularly in the context of photodynamic therapy and light-emitting materials. For example, research into the synthesis and characterization of new tetracationic phthalocyanine derivatives, which include iodinated segments, reveals their potential in light-absorbing and emitting applications, hinting at the broader utility of 5-(4-Iodophenyl)-5-oxovaleronitrile in similar domains (Karaoğlu, Gül, & Koçak, 2008).

Material Science and Catalysis

In material science and catalysis, iodinated nitriles serve as precursors for the synthesis of complex molecules and materials with novel properties. Their application extends to the synthesis of compounds with nonlinear optical properties and as catalysts in organic transformations, demonstrating the broad utility of iodinated compounds in advancing material science and catalytic processes (Yang et al., 2007; Saka et al., 2013).

作用機序

Target of Action

It is known that iodophenol derivatives can interact with various enzymes such as dipeptidyl peptidase 4 in humans and aminopeptidase s in streptomyces griseus . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of peptide hormone activity.

Mode of Action

Iodophenol derivatives have been reported to exhibit inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes . This suggests that 5-(4-Iodophenyl)-5-oxovaleronitrile might interact with its targets, leading to changes in enzymatic activity and subsequent alterations in biochemical processes.

Biochemical Pathways

The inhibition of mao and che enzymes can impact several biochemical pathways, including neurotransmitter metabolism and signal transduction

Pharmacokinetics

The introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), can improve the pharmacokinetics of drugs by prolonging their circulation half-life . This suggests that modifications to the 5-(4-Iodophenyl)-5-oxovaleronitrile structure could potentially enhance its bioavailability.

Result of Action

The inhibition of mao and che enzymes can lead to changes in neurotransmitter levels and neuronal signaling

特性

IUPAC Name |

5-(4-iodophenyl)-5-oxopentanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVPIQLLEFXYMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642244 |

Source

|

| Record name | 5-(4-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Iodophenyl)-5-oxovaleronitrile | |

CAS RN |

898767-84-5 |

Source

|

| Record name | 4-Iodo-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Iodophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

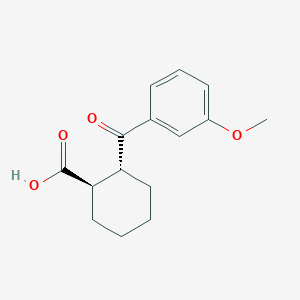

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

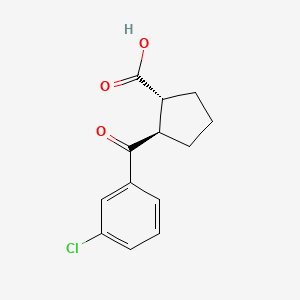

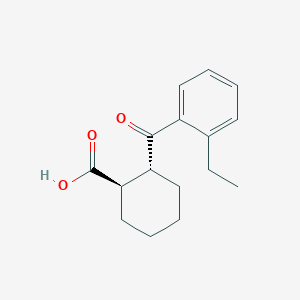

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

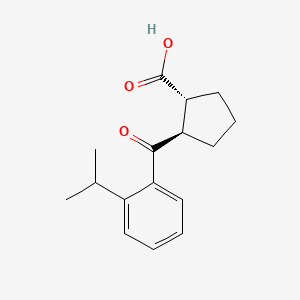

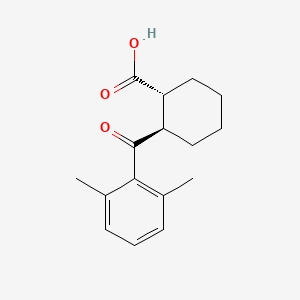

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345393.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)

![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)

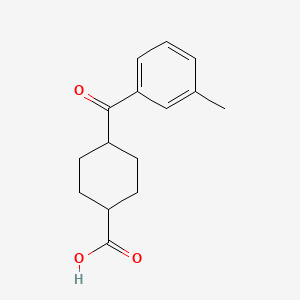

![cis-4-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345402.png)